Cas no 821767-64-0 (Methanone, (2-aminophenyl)-1H-indol-3-yl-)

821767-64-0 structure
Product name:Methanone, (2-aminophenyl)-1H-indol-3-yl-
Methanone, (2-aminophenyl)-1H-indol-3-yl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (2-aminophenyl)-1H-indol-3-yl-
- (2-aminophenyl)-(1H-indol-3-yl)methanone
- SCHEMBL6251507
- DTXSID50734762
- 821767-64-0
- AKOS013747272
- J-500635
- (2-Aminophenyl)(1H-indol-3-yl)methanone
- (2-Aminophenyl)-1h-indol-3-yl-methanone
- 3-anthraniloyl indole
-
- Inchi: InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2
- InChI Key: FRVAYVZECDSHQE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N
Computed Properties
- Exact Mass: 236.094963011g/mol
- Monoisotopic Mass: 236.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 58.9Ų
Methanone, (2-aminophenyl)-1H-indol-3-yl- Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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